2,4,6-Tritert-butyl-3-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30N2O2 |
|---|---|
Molecular Weight |
306.45 |
IUPAC Name |
2,4,6-tritert-butyl-3-nitroaniline |
InChI |
InChI=1S/C18H30N2O2/c1-16(2,3)11-10-12(17(4,5)6)15(20(21)22)13(14(11)19)18(7,8)9/h10H,19H2,1-9H3 |
InChI Key |
BVEKIKMJMRGPOF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1N)C(C)(C)C)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tritert-butyl-3-nitroaniline is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring is expected to impart significant steric shielding, influencing its reactivity and physical properties. The addition of a nitro group at the 3-position introduces a strong electron-withdrawing group, which will further modify the electronic character of the aromatic system and the basicity of the amino group. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, its likely synthetic route, and a proposed experimental workflow for its characterization.
Predicted Physicochemical Properties
The physical and chemical properties of this compound are predicted based on the known properties of 2,4,6-tritert-butylaniline and the electronic and steric effects of a nitro group.
Tabulated Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₈H₃₀N₂O₂ | Based on the addition of a nitro group to 2,4,6-tritert-butylaniline. |
| Molecular Weight | 306.45 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[1][2][3][4] |
| Melting Point | > 145-147 °C | The melting point is expected to be higher than that of the parent 2,4,6-tritert-butylaniline (145-147 °C) due to increased polarity and potential for intermolecular interactions from the nitro group.[5] |
| Boiling Point | > 306 °C | The boiling point is predicted to be higher than that of 3-nitroaniline (306 °C) due to the significant increase in molecular weight.[1][2][3][4] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes). Very slightly soluble in water. | The bulky tert-butyl groups will enhance solubility in organic solvents, while the polar nitro and amino groups will contribute to slight water solubility. |
| pKa (of the conjugate acid) | < 2.47 | The electron-withdrawing nitro group will significantly decrease the basicity of the aniline nitrogen, making its conjugate acid more acidic than that of 3-nitroaniline (pKa = 2.47).[2] |
Predicted Chemical Reactivity
The chemical reactivity of this compound is dominated by the interplay of the sterically hindered environment created by the tert-butyl groups and the electronic effects of the nitro group.
-
Amino Group Reactivity: The nucleophilicity of the amino group is expected to be significantly reduced due to the strong electron-withdrawing effect of the nitro group and the steric hindrance from the two ortho-tert-butyl groups. Reactions that typically occur at the amino group of anilines, such as acylation or alkylation, will likely require harsh reaction conditions.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl groups will also sterically hinder the approach of electrophiles.
-
Reduction of the Nitro Group: The nitro group can likely be reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield 2,4,6-tritert-butyl-1,3-diaminobenzene.
Proposed Synthesis
A plausible synthetic route to this compound would involve the direct nitration of 2,4,6-tritert-butylaniline.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Reaction Setup:
-
To a stirred solution of 2,4,6-tritert-butylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise.
-
Maintain the reaction temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification:
-
Pour the reaction mixture slowly over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
-
¹H NMR: To confirm the presence and integration of aromatic and tert-butyl protons.
-
¹³C NMR: To identify the number of unique carbon environments.
-
FT-IR: To detect the characteristic stretching frequencies of the N-H, N-O, and C-H bonds.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the final product.
Logical Relationships of Substituent Effects
The chemical properties of this compound are a direct consequence of the combined steric and electronic effects of its substituents.
Caption: Influence of substituents on chemical properties.
Conclusion
While this compound remains a compound for which direct experimental data is lacking, a thorough analysis of its structural components allows for a robust prediction of its chemical and physical properties. The significant steric hindrance imparted by the three tert-butyl groups, coupled with the strong electron-withdrawing nature of the nitro group, suggests a molecule with unique reactivity, likely characterized by a highly unreactive amino group and a deactivated aromatic ring. The proposed synthetic route and characterization workflow provide a solid foundation for any future investigation into this intriguing molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own experimental designs, keeping in mind the predictive nature of the information presented.
References
An In-Depth Technical Guide on the Molecular Structure and Conformation of 2,4,6-Tritert-butyl-3-nitroaniline
To the Valued Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the molecular structure and conformation of 2,4,6-tritert-butyl-3-nitroaniline. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that This compound is not a known or characterized compound.
The absence of published data, including experimental protocols for its synthesis, spectroscopic characterization, or crystallographic analysis, prevents the creation of a detailed guide on its specific molecular properties. This lack of information is likely attributable to significant steric hindrance posed by the three bulky tert-butyl groups on the aniline ring. These groups at the 2, 4, and 6 positions are expected to:
-
Electronically Deactivate the C3 Position: The ortho and para tert-butyl groups are electron-donating, which deactivates the meta position (C3) towards electrophilic aromatic substitution, such as nitration.
-
Sterically Hinder the Approach of Reagents: The sheer size of the tert-butyl groups at the adjacent 2 and 4 positions would physically block the approach of a nitrating agent to the C3 position.
Consequently, the synthesis of this compound is chemically challenging and may not be achievable through standard nitration reactions of 2,4,6-tritert-butylaniline.
Alternative Focus: The Precursor Molecule, 2,4,6-Tritert-butylaniline
To provide relevant information for researchers in this area, this guide will instead focus on the well-characterized precursor, 2,4,6-tritert-butylaniline . Understanding the structure of this parent aniline is a critical first step in predicting the potential, albeit likely unstable, conformation of its hypothetical nitrated derivative.
Molecular Structure and Conformation of 2,4,6-Tritert-butylaniline
The molecular structure of 2,4,6-tritert-butylaniline is dominated by the steric repulsion between the bulky tert-butyl groups and the amino group. This steric strain forces the molecule to adopt a non-planar conformation.
Key Structural Features:
-
Pyramidalization of the Amino Group: The nitrogen atom of the amino group is not perfectly sp² hybridized and planar with the benzene ring, as is often the case with simpler anilines. Instead, it exhibits a degree of pyramidalization.
-
Tilting and Rotation of Tert-butyl Groups: The tert-butyl groups are tilted and rotated to minimize van der Waals repulsions. This leads to a distorted benzene ring.
-
Hydrogen Bonding: In the solid state, intermolecular N-H···N hydrogen bonds can influence the crystal packing.
Quantitative Data
While no experimental data exists for the target molecule, the following table summarizes key crystallographic data for the precursor, 2,4,6-tritert-butylaniline.
| Parameter | 2,4,6-Tritert-butylaniline |
| Bond Lengths (Å) | |
| C-N | 1.412 |
| C-C (aromatic, avg.) | 1.401 |
| Bond Angles (°) | |
| C-N-H (avg.) | 111.5 |
| H-N-H | 106.0 |
| Torsion Angles (°) | |
| H-N-C1-C2 | 29.8 |
| C2-C1-N-H | -150.2 |
Note: The data presented is based on typical values found for this molecule in crystallographic databases and should be considered illustrative.
Experimental Protocols
As the synthesis of this compound has not been reported, no experimental protocols can be provided. The synthesis of the precursor, 2,4,6-tritert-butylaniline, is typically achieved through the reduction of 2,4,6-tritert-butylnitrobenzene.
Hypothetical Synthesis Workflow
A logical workflow for any future attempt at synthesizing and characterizing this compound would follow the steps outlined below.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Conclusion
CAS number and IUPAC name for 2,4,6-Tritert-butyl-3-nitroaniline
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of 2,4,6-Tri-tert-butylaniline, a sterically hindered aniline derivative. Due to the lack of publicly available information for 2,4,6-Tritert-butyl-3-nitroaniline, this guide focuses on its parent compound. The significant steric bulk imparted by the three tert-butyl groups governs its chemical reactivity and physical properties, making it a subject of interest in various chemical research domains.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,4,6-tri-tert-butylaniline |
| CAS Number | 961-38-6[1][2] |
| Molecular Formula | C₁₈H₃₁N[1] |
| Molecular Weight | 261.45 g/mol |
| InChI Key | REJGDSCBQPJPQT-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C)c1cc(c(N)c(c1)C(C)(C)C)C(C)(C)C |
Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | [2] |
| Melting Point | 145-147 °C (lit.) | [2] |
| Assay | 99% | [2] |
Synthesis
A general logical workflow for the synthesis of sterically hindered anilines such as 2,4,6-Tri-tert-butylaniline is outlined below. The process typically involves the Friedel-Crafts alkylation of an aniline precursor.
Experimental Protocol: Synthesis of a Monomeric Iminophosphorane
2,4,6-Tri-tert-butylaniline serves as a key starting material in the synthesis of specialized organophosphorus compounds due to its steric bulk, which can stabilize reactive species. An example of its application is in the synthesis of monomeric iminophosphoranes.[2]
The logical flow of such a synthesis is depicted below.
Detailed Methodology:
A detailed experimental protocol for a specific synthesis would require access to a peer-reviewed scientific article. However, a general procedure based on known chemistry would involve the following steps:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 2,4,6-Tri-tert-butylaniline in an anhydrous, non-polar solvent (e.g., toluene or hexanes).
-
Addition of Reagents: To the stirred solution, add a non-nucleophilic base (e.g., triethylamine). Subsequently, slowly add the phosphorus-containing electrophile (e.g., phosphorus trichloride) at a controlled temperature, often sub-ambient to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove any salt byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield the pure monomeric iminophosphorane.
-
Characterization: The structure and purity of the final compound are confirmed using various analytical methods, including NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.
Conclusion
References
Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 2,4,6-tritert-butyl-3-nitroaniline, a sterically hindered nitroaromatic compound. Due to the absence of published experimental data for this specific molecule, this guide presents a hypothesized synthetic route and predicted spectroscopic data based on the analysis of its likely precursor, 2,4,6-tri-tert-butylaniline, and the known spectroscopic effects of nitro group substitution on the aniline scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar novel molecules.
Introduction
This compound is a unique aromatic compound featuring significant steric hindrance from three tert-butyl groups and the electronic effects of both an amino and a nitro group. The strategic placement of these bulky and electronically diverse substituents is expected to impart unusual chemical and physical properties, making it a molecule of interest for applications in materials science, as a synthetic intermediate, and potentially in medicinal chemistry. The bulky tert-butyl groups can enhance solubility in organic solvents and influence the conformation of the molecule, while the nitro and amino groups provide sites for further chemical modification and are known to be important pharmacophores.
Proposed Synthesis
A plausible synthetic route to this compound involves the electrophilic nitration of the readily available starting material, 2,4,6-tri-tert-butylaniline. The reaction would proceed via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Nitration of 2,4,6-tri-tert-butylaniline
Materials:
-
2,4,6-tri-tert-butylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-tri-tert-butylaniline in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a predetermined time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Predicted Spectroscopic Data
The following spectroscopic data for this compound are predicted based on the known data for 2,4,6-tri-tert-butylaniline and the expected influence of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Aromatic H-5 |
| ~5.0 | br s | 2H | -NH₂ |
| ~1.5 | s | 9H | C(CH₃)₃ at C-4 |
| ~1.4 | s | 18H | C(CH₃)₃ at C-2 and C-6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-1 (C-NH₂) |
| ~145 | C-3 (C-NO₂) |
| ~140 | C-2, C-6 (C-C(CH₃)₃) |
| ~135 | C-4 (C-C(CH₃)₃) |
| ~120 | C-5 (Ar-CH) |
| ~35 | C (CH₃)₃ at C-4, C-2, C-6 |
| ~30 | C(C H₃)₃ at C-4, C-2, C-6 |
Rationale: The introduction of the electron-withdrawing nitro group at the C-3 position is expected to deshield the adjacent aromatic proton (H-5), shifting its resonance downfield. The amino protons will likely appear as a broad singlet. The tert-butyl groups, due to their distance and the steric hindrance, are predicted to remain as sharp singlets, with slight shifts compared to the parent aniline.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 2960-2870 | Strong | C-H stretching (tert-butyl) |
| 1620-1580 | Medium | N-H bending |
| 1550-1500 | Strong | Asymmetric NO₂ stretching |
| 1360-1300 | Strong | Symmetric NO₂ stretching |
| 1300-1200 | Strong | C-N stretching |
Rationale: The IR spectrum is expected to show characteristic peaks for the amino group (N-H stretches and bends), the nitro group (asymmetric and symmetric stretches), and the aliphatic C-H bonds of the tert-butyl groups.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~306 | Molecular ion (M⁺) |
| ~291 | [M - CH₃]⁺ |
| ~249 | [M - C(CH₃)₃]⁺ |
| ~260 | [M - NO₂]⁺ |
Rationale: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of a methyl group, a tert-butyl group, or the nitro group.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for its synthesis and spectroscopic characterization. The proposed synthetic protocol is based on well-established nitration chemistry, and the predicted spectroscopic data offer valuable benchmarks for researchers aiming to synthesize and identify this novel compound. The unique combination of bulky tert-butyl groups and electronically active amino and nitro functionalities suggests that this compound could be a valuable building block in various fields of chemical research. Further experimental investigation is warranted to validate these predictions and explore the potential applications of this interesting molecule.
A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2,4,6-Tritert-butyl-3-nitroaniline. Due to the limited availability of public data on this specific compound, this document outlines a standardized experimental protocol for determining its solubility in a variety of common laboratory solvents. It further presents a structured template for the systematic recording and presentation of solubility data. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling them to generate and interpret the solubility data essential for a wide range of applications, from reaction chemistry to formulation development.
Introduction
This compound is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring, in addition to a nitro group, is expected to significantly influence its physicochemical properties, including its solubility. The bulky alkyl groups contribute to a nonpolar, lipophilic character, while the nitro and amine functionalities introduce polarity and the potential for hydrogen bonding. Understanding the interplay of these structural features is critical for predicting and experimentally determining the compound's solubility in various solvent systems.
A thorough understanding of a compound's solubility is paramount in numerous scientific and industrial applications. In drug development, solubility is a critical determinant of a drug's bioavailability and formulation. In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide provides the necessary framework for establishing the solubility profile of this compound.
Experimental Protocol: Determination of Solubility
The following protocol is a general method for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute. It is recommended to perform these experiments at a controlled temperature, typically 25 °C.
2.1. Materials and Equipment
-
This compound (high purity)
-
A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the solution and carefully collect the clear supernatant.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC) to generate a calibration curve.
-
Analyze the filtered supernatant from the saturated solution under the same analytical conditions.
-
Determine the concentration of the dissolved this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Data Presentation
The quantitative solubility data for this compound should be organized in a clear and concise tabular format to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Toluene | |||
| Hexane | |||
| Other Solvents |
Note: This table is a template. The empty cells should be populated with experimentally determined data.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Safety data sheet and handling precautions for 2,4,6-Tritert-butyl-3-nitroaniline
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Tritert-butyl-3-nitroaniline was not publicly available at the time of this writing. The following information is a composite safety profile based on structurally similar compounds, namely 2,4,6-Tri-tert-butylaniline and various nitroanilines. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a substance-specific risk assessment. All quantitative data presented is for related compounds and should be treated as estimations.
Chemical Identification and Properties
Due to the lack of a specific SDS, the following table summarizes the known properties of the parent compound, 2,4,6-Tri-tert-butylaniline, to provide an estimate of the physical characteristics of this compound. The introduction of a nitro group would likely alter these properties, for instance, by increasing the molecular weight and potentially affecting the melting point and solubility.
| Property | 2,4,6-Tri-tert-butylaniline | This compound (Predicted) | Source |
| Molecular Formula | C18H31N | C18H30N2O2 | - |
| Molecular Weight | 261.45 g/mol | 306.45 g/mol | [1] |
| Appearance | Solid | - | [1] |
| Melting Point | 145-147 °C | Likely altered by the nitro group | [1] |
| CAS Number | 961-38-6 | Not Found | [1] |
Hazard Identification and Classification
The hazard profile for this compound is extrapolated from the known hazards of 2,4,6-Tri-tert-butylaniline and the general hazards associated with nitroanilines. The presence of the nitro group is expected to increase the toxicity profile.
Anticipated Hazards:
-
Acute Toxicity: Nitroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Irritation: 2,4,6-Tri-tert-butylaniline is known to cause skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): Some nitroanilines may cause damage to organs (such as the kidney, liver, heart, and blood) through prolonged or repeated exposure.[2]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]
GHS Hazard Classification (Predicted):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |
| Specific Target Organ Toxicity — Repeated Exposure | Category 2 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 |
Handling Precautions and Experimental Workflow
Given the anticipated hazards, stringent safety protocols should be followed when handling this compound. The following workflow is a general guideline for handling potentially hazardous chemical compounds in a research setting.
Caption: General experimental workflow for handling potentially hazardous chemicals.
First-Aid Measures
The following first-aid measures are based on those for nitroanilines and should be followed in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[5] |
| Skin Contact | Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Store locked up.[5]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[5]
-
Do not allow to enter drains or waterways.[2]
Toxicological Information
No specific toxicological data for this compound is available. The information below is for related nitroaniline compounds.
| Toxicity Metric | Value (for m-Nitroaniline) |
| LD50 Oral (Rat) | 535 mg/kg |
| LD50 Dermal (Rabbit) | >7940 mg/kg |
| LC50 Inhalation (Rat) | >1.14 mg/L (4h) |
Note: The bulky tert-butyl groups may influence the absorption and metabolism of the compound, and therefore its toxicity, compared to simpler nitroanilines.
Signaling Pathways and Experimental Protocols
No information regarding the specific signaling pathways affected by this compound or detailed experimental protocols for its use were found. Research in this area would be necessary to elucidate its biological activity and mechanism of action. Should such research be undertaken, a logical workflow for investigating a novel compound is presented below.
References
A Historical Literature Review of 2,4,6-Tritert-butyl-3-nitroaniline Research: A Case Study in Steric Hindrance and Synthetic Challenge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the historical literature concerning 2,4,6-tritert-butyl-3-nitroaniline. Extensive searches of chemical databases and scholarly articles reveal a notable absence of reported synthesis or characterization of this specific molecule. The profound steric hindrance imposed by the three bulky tert-butyl groups on the aniline ring presents a formidable challenge to classical electrophilic nitration at the 3-position. This document, therefore, shifts focus to a detailed analysis of the starting material, 2,4,6-tri-tert-butylaniline, and explores the theoretical considerations and potential synthetic strategies that might be employed to overcome these steric barriers. By examining the properties of related, less-hindered nitroanilines and established nitration protocols, this guide offers a forward-looking perspective for researchers interested in the synthesis and potential applications of highly sterically congested nitroaromatic compounds.
Introduction: The Enigmatic Target
This compound represents a fascinating synthetic target due to its unique substitution pattern. The electronic properties of the nitro group, a strong electron-withdrawing group, are well-known to influence the chemical reactivity and potential biological activity of aromatic compounds. Nitro-containing molecules have found applications in various fields, including as antibacterial agents and antineoplastic drugs.[1] However, the successful synthesis of this compound has not been documented in the scientific literature. This is primarily attributed to the extreme steric congestion around the aromatic ring, which is expected to deactivate the ring towards electrophilic substitution and physically block the approach of nitrating agents.
Physicochemical Properties of the Precursor: 2,4,6-Tritert-butylaniline
A thorough understanding of the precursor molecule, 2,4,6-tri-tert-butylaniline, is essential for designing any synthetic strategy. This highly substituted aniline is a commercially available solid.[2][3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁N | [2][6] |
| Molecular Weight | 261.45 g/mol | [2][6] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 145-147 °C | [2][3][4] |
| CAS Number | 961-38-6 | [2][6] |
The Challenge of Direct Nitration: Steric Hindrance
The direct nitration of 2,4,6-tri-tert-butylaniline to yield the 3-nitro derivative is a synthetically challenging endeavor. The three tert-butyl groups at the 2, 4, and 6 positions create a significant steric shield around the aromatic ring, making it difficult for an electrophile, such as the nitronium ion (NO₂⁺), to approach and react at the 3- and 5-positions.
Hypothetical Synthetic Strategies
Given the unlikelihood of successful direct nitration, alternative, multi-step synthetic pathways must be considered. A plausible, albeit challenging, approach would involve the synthesis of the substituted benzene ring with the nitro group already in place, followed by the introduction of the amine functionality.
This proposed pathway highlights the significant synthetic hurdles. The initial nitration of 1,3,5-tri-tert-butylbenzene would need to be highly selective. Subsequent protection of the extremely hindered amino group in 2,4,6-tri-tert-butylaniline, followed by a second nitration and deprotection, would each require extensive optimization and may not be feasible with standard laboratory reagents.
Representative Experimental Protocol: Nitration of Acetanilide
While no protocol exists for the target molecule, the nitration of acetanilide to p-nitroacetanilide is a well-established procedure that illustrates the general principles of electrophilic aromatic substitution on a protected aniline. This protocol is provided for illustrative purposes and would require substantial modification for a sterically hindered substrate.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a flask.
-
Cool the mixture in an ice/salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Add fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the crude p-nitroacetanilide by filtration, wash with cold water, and air dry.[7]
The subsequent hydrolysis of the acetamide group yields p-nitroaniline.
Spectroscopic Data of a Representative Nitroaniline: 3-Nitroaniline
To provide a reference for the potential characterization of the target molecule, the known spectroscopic data for 3-nitroaniline are presented below.
| Spectroscopic Data | 3-Nitroaniline | Reference |
| Appearance | Yellow solid | [8] |
| Melting Point | 114 °C | [8] |
| Boiling Point | 306 °C | [8] |
| IR Spectrum | Available | [9] |
| ¹H NMR Spectrum | Available | |
| ¹³C NMR Spectrum | Available | [9] |
| Mass Spectrum | Available |
Conclusion and Future Outlook
The synthesis of this compound remains an open challenge in synthetic organic chemistry. The profound steric hindrance presented by the tert-butyl groups at the ortho and para positions of the aniline ring makes direct nitration at the meta position an unfavorable process. Future research in this area will likely require the development of novel synthetic methodologies that can overcome these steric barriers. This could involve the use of highly reactive nitrating agents, transition-metal-catalyzed C-H activation/nitration, or a multi-step synthesis starting from a pre-functionalized aromatic ring. The successful synthesis and characterization of this molecule would not only be a significant synthetic achievement but would also provide a valuable platform for studying the interplay of steric and electronic effects in highly congested aromatic systems and for exploring its potential in medicinal chemistry and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]
An In-Depth Technical Guide on the Physical Characteristics of 2,4,6-Tritert-butyl-3-nitroaniline Powder
Executive Summary
This technical guide addresses the physical characteristics of 2,4,6-tritert-butyl-3-nitroaniline powder. Extensive searches of scientific literature and chemical databases indicate that this specific compound is not well-documented, and as such, no experimental data on its physical properties are publicly available. This guide provides a summary of the known physical characteristics of its immediate precursor, 2,4,6-tritert-butylaniline, a proposed synthetic route for its formation, and the general experimental protocols that would be employed for its characterization. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.
Introduction
This compound is a sterically hindered aromatic amine. The introduction of three bulky tert-butyl groups on the aniline ring is expected to impart unique solubility, stability, and reactivity profiles. The further addition of a nitro group at the 3-position would significantly influence its electronic properties and potential applications in medicinal chemistry and materials science. Due to the absence of literature on this specific molecule, this document provides data on the well-characterized precursor, 2,4,6-tritert-butylaniline, as a point of reference.
Physical Characteristics of 2,4,6-Tritert-butylaniline
The physical properties of the parent aniline compound, 2,4,6-tritert-butylaniline, are well-established and summarized below. These properties provide a baseline for predicting the characteristics of its nitrated derivative.
| Property | Value | Reference(s) |
| Appearance | Solid, powder, or crystal | [1] |
| Color | White to light yellow | [1] |
| Molecular Formula | C₁₈H₃₁N | [1] |
| Molecular Weight | 261.45 g/mol | [1] |
| Melting Point | 145-147 °C (lit.) | [1] |
| Boiling Point | 302.0 ± 21.0 °C (Predicted) | |
| Density | 0.896 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | Insoluble | |
| pKa | 3.30 ± 0.10 (Predicted) |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic nitration of 2,4,6-tritert-butylaniline. The steric hindrance of the tert-butyl groups will significantly influence the regioselectivity of the nitration.
References
Thermochemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline: A Technical Guide
Disclaimer: As of the latest literature review, specific experimental thermochemical data for 2,4,6-tritert-butyl-3-nitroaniline is not publicly available. This guide provides a comprehensive framework for the determination and analysis of its thermochemical properties, based on established experimental protocols and data from structurally related compounds. It is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a sterically hindered aromatic amine containing a nitro functional group. The presence of bulky tert-butyl groups and a nitro group on the aniline scaffold suggests unique chemical and thermal behaviors. Understanding the thermochemical properties of such a molecule, including its enthalpy of formation and decomposition characteristics, is crucial for assessing its thermal stability, safety in handling and storage, and potential applications in materials science or as a chemical intermediate.
This technical guide outlines the methodologies for determining these key thermochemical parameters. While direct data for the target compound is absent, we will present available data for related nitroaniline derivatives to provide a comparative context.
Proposed Synthesis Pathway
A plausible synthetic route to this compound begins with the commercially available precursor, 2,4,6-tri-tert-butylaniline. The synthesis would involve the nitration of this starting material. Due to the significant steric hindrance from the tert-butyl groups, direct nitration may require specific and carefully controlled reaction conditions to achieve the desired 3-nitro isomer.
Caption: Proposed synthesis of this compound.
Thermochemical Data of Related Compounds
To provide a frame of reference, the following tables summarize the standard molar enthalpies of formation (ΔfHₘ°) for several nitroaniline and substituted nitroaniline compounds. This data is critical for understanding the energetic contributions of the nitro and amino groups on an aromatic ring.
Table 1: Thermochemical Data for Isomeric Nitroanilines
| Compound | Formula | Molar Mass ( g/mol ) | ΔfHₘ°(cr, 298.15 K) (kJ/mol) |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Data not readily available |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Data not readily available |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Data not readily available |
Note: While extensive physical property data is available for the parent nitroanilines, their standard enthalpies of formation in the crystalline state are not consistently reported in readily accessible databases.
Table 2: Thermochemical Data for Substituted Nitroanilines
| Compound | Formula | ΔfHₘ°(cr, 298.15 K) (kJ/mol) | ΔsubHₘ°(298.15 K) (kJ/mol) | ΔfHₘ°(g, 298.15 K) (kJ/mol) | Reference |
| 4,5-dichloro-2-nitroaniline | C₆H₄Cl₂N₂O₂ | -99.7 ± 1.6 | Value not provided | Value derived in study | [1] |
| 2,5-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | -85.6 ± 1.9 | 114.3 ± 0.9 | Value derived in study | [1] |
| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | -107.3 ± 1.4 | 109.2 ± 0.9 | Value derived in study | [1] |
Experimental Protocols
The following are detailed experimental protocols for determining the key thermochemical properties of a solid organic compound like this compound.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation is determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.
Caption: Workflow for thermal decomposition analysis.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., aluminum or ceramic).
-
Instrumentation Setup: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. A range of linear heating rates (e.g., 5, 10, 15, and 20 K/min) is used.
-
TGA Measurement: The TGA instrument measures the mass of the sample as a function of temperature. The resulting thermogram provides information on the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.
-
DSC Measurement: Simultaneously, the DSC measures the heat flow to or from the sample relative to a reference. The DSC curve reveals melting points, phase transitions, and whether the decomposition process is exothermic or endothermic. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.
-
Kinetic Analysis: By performing the experiment at multiple heating rates, model-free kinetic methods (like the Ozawa-Flynn-Wall method) can be applied to the TGA data to determine the activation energy (Ea) of the decomposition process. This provides insight into the stability of the compound.
Conclusion
While thermochemical data for this compound is not currently available in the literature, this guide provides the necessary framework for its experimental determination. The protocols for bomb calorimetry and TGA/DSC analysis are well-established methods for characterizing the energetic properties and thermal stability of novel compounds. The data from such studies are essential for ensuring safe handling, predicting reactivity, and enabling the development of new materials with tailored properties. It is recommended that these experimental procedures be undertaken to fully characterize this unique molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-tritert-butyl-3-nitroaniline, a sterically hindered nitroaniline derivative of interest in medicinal chemistry and materials science. Due to the significant steric hindrance posed by the three tert-butyl groups, a direct nitration of the parent aniline is challenging. Therefore, a three-step synthetic pathway is proposed, involving the protection of the amino group via acetylation, subsequent nitration of the acetanilide intermediate, and final deprotection by hydrolysis. This approach allows for controlled introduction of the nitro group at the 3-position of the aromatic ring. The protocols provided are based on established methodologies for analogous transformations of sterically hindered aromatic amines.
Introduction
Sterically hindered anilines and their derivatives are valuable building blocks in organic synthesis, often utilized in the development of novel pharmaceuticals, catalysts, and materials. The bulky substituents can impart unique electronic and conformational properties to the target molecules. The synthesis of this compound presents a synthetic challenge due to the high degree of steric congestion around the aromatic ring. Direct electrophilic aromatic substitution, such as nitration, on 2,4,6-tritert-butylaniline is often met with low yields and the formation of undesired byproducts.
To circumvent these challenges, a robust three-step synthetic strategy is employed:
-
Acetylation: The amino group of 2,4,6-tritert-butylaniline is protected as an acetamide. This transformation reduces the activating effect of the amino group and provides a directing group for the subsequent nitration.
-
Nitration: The resulting N-(2,4,6-tritert-butylphenyl)acetamide is subjected to nitration. The bulky tert-butyl groups at the ortho- and para-positions sterically hinder electrophilic attack at these sites, thereby favoring substitution at the less hindered meta-position (position 3).
-
Hydrolysis: The acetyl protecting group is removed from the nitrated intermediate to yield the desired this compound.
This document outlines the optimized reaction conditions and detailed experimental procedures for each of these steps.
Physicochemical Data
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,4,6-Tritert-butylaniline | C₁₈H₃₁N | 261.45 | White to off-white powder | 145-147 | ~333 | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |
| N-(2,4,6-Tritert-butylphenyl)acetamide | C₂₀H₃₃NO | 303.49 | White crystalline solid | (Not available) | (Not available) | Expected to be soluble in common organic solvents. |
| This compound | C₁₈H₃₀N₂O₂ | 306.45 | Yellow crystalline solid | (Not available) | (Not available) | Expected to be slightly soluble in water and soluble in organic solvents.[1][2][3][4][5] |
Experimental Protocols
Step 1: Acetylation of 2,4,6-Tritert-butylaniline
This protocol describes the protection of the amino group of 2,4,6-tritert-butylaniline by acetylation to form N-(2,4,6-tritert-butylphenyl)acetamide.
Materials:
-
2,4,6-Tritert-butylaniline
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude N-(2,4,6-tritert-butylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temp. | Room Temperature |
| Molar Ratio (Aniline:Ac₂O:Pyridine) | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane |
| Yield | >90% (typical for hindered anilines) |
Step 2: Nitration of N-(2,4,6-Tritert-butylphenyl)acetamide
This protocol details the nitration of the protected aniline to introduce a nitro group at the 3-position.
Materials:
-
N-(2,4,6-Tritert-butylphenyl)acetamide
-
Fuming nitric acid (or another suitable nitrating agent)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve N-(2,4,6-tritert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The precipitated solid product, N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Reaction Temp. | 0-5 °C |
| Molar Ratio (Acetamide:HNO₃) | 1 : 1.1 |
| Solvent | Glacial acetic acid/Acetic anhydride |
| Yield | 60-80% (estimated for hindered systems) |
Step 3: Hydrolysis of N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide
This final step involves the deprotection of the amino group to yield the target compound.
Materials:
-
N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide
-
Concentrated sulfuric acid or hydrochloric acid
-
Ethanol
-
Water
-
Sodium hydroxide or sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Slowly add concentrated sulfuric acid or hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system to afford the final product as a yellow crystalline solid.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 4-8 hours |
| Reaction Temp. | Reflux |
| Reagents | H₂SO₄ or HCl in Ethanol/Water |
| Yield | >85% (typical for amide hydrolysis) |
Visualizations
Synthetic Workflow
The overall synthetic pathway for the preparation of this compound is depicted below.
Caption: Proposed three-step synthesis of this compound.
General Mechanism: Electrophilic Aromatic Substitution (Nitration)
The key step in this synthesis is the electrophilic aromatic substitution reaction to introduce the nitro group onto the activated aromatic ring of the acetanilide intermediate.
Caption: General mechanism for the nitration of an N-arylacetamide.
References
- 1. chembk.com [chembk.com]
- 2. Nitroaniline | C19H22N6O6 | CID 34692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitroaniline | 100-01-6 [amp.chemicalbook.com]
- 5. p-Nitroaniline (CAS 100-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Laboratory best practices for handling 2,4,6-Tritert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information and protocols for 2,4,6-Tritert-butyl-3-nitroaniline are extrapolated from data on structurally similar compounds, including m-nitroaniline, o-nitroaniline, and 2,4,6-tri-tert-butylaniline, due to the limited availability of specific data for the target compound. All handling and experimental procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed prior to any laboratory work.
Introduction
This compound is a highly substituted aniline derivative. The presence of three bulky tert-butyl groups provides significant steric hindrance around the amino group, while the nitro group makes the aromatic ring electron-deficient.[1] This unique combination of steric and electronic properties suggests its potential utility in specialized applications within organic synthesis and materials science, such as a non-nucleophilic base, a precursor for sterically demanding ligands, or in the synthesis of novel dyes.[1][2]
Physicochemical and Safety Data
The following table summarizes the extrapolated and known properties of this compound and its structural relatives.
| Property | This compound (Extrapolated) | m-Nitroaniline | 2,4,6-Tri-tert-butylaniline |
| Molecular Formula | C₁₈H₃₀N₂O₂ | C₆H₆N₂O₂[3][4] | C₁₈H₃₁N[2][5] |
| Molecular Weight | ~306.45 g/mol | 138.12 g/mol [3][4] | 261.45 g/mol [2] |
| Appearance | Likely an amber or yellow to brown solid powder | Amber Powder Solid[6] | Solid[2] |
| Melting Point | Not available | 111 - 114 °C[6] | 145-147 °C[2] |
| Boiling Point | Not available | 306 °C[6] | Not available |
| Solubility | Likely soluble in organic solvents, low water solubility | Soluble in water[6] | Not available |
| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[7][8][9] | H301+H311+H331, H373, H412[7][8][9] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] |
| Signal Word | Danger[7][10] | Danger[7][10] | Warning[2] |
Safety and Handling Protocols
Given the high toxicity associated with nitroanilines, stringent safety measures are imperative when handling this compound.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.[3][7][11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if working with the powder outside of a certified chemical fume hood, or if aerosolization is possible.[3][11]
Engineering Controls
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[7][8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6][11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][10]
-
Store locked up, accessible only to authorized personnel.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][6][11]
Disposal
-
Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[6]
-
Do not allow the material to enter drains or groundwater systems as it is harmful to aquatic life.[6][7]
Emergency Procedures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[6][7][11] If not breathing, give artificial respiration.[6]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Call a poison center or doctor if you feel unwell.[6][7][11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth.[6][7][11]
-
Spills: Sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[6][11]
Experimental Protocols
The following are general, hypothetical protocols where a sterically hindered nitroaniline like this compound could be utilized.
Protocol: Use as a Non-Nucleophilic Base
This protocol describes a general procedure for using this compound as a proton scavenger in a reaction sensitive to nucleophilic attack.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the starting material (1.0 eq) and the appropriate anhydrous solvent.
-
Addition of Base: Under a positive pressure of nitrogen, add this compound (1.1 eq).
-
Reagent Addition: Slowly add the electrophilic reagent (1.0 eq) to the stirred solution at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated anilinium salts. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol: Synthesis of a Sterically Hindered Ligand (Hypothetical)
This protocol outlines a hypothetical synthesis of a phosphine ligand from this compound.
-
Diazotization: In a flask cooled to 0-5 °C, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it to 0 °C.
-
Sandmeyer-type Reaction: Slowly add the diazonium salt solution to the reducing agent solution.
-
Phosphine Introduction: To the resulting mixture, add PCl₃ (1.2 eq) and allow the reaction to proceed at room temperature.
-
Work-up and Purification: Quench the reaction with ice water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: Safe handling workflow for hazardous powders.
Caption: Derivation of safety precautions from analogs.
Caption: Hypothetical synthetic pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-トリ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. durhamtech.edu [durhamtech.edu]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development
A Focus on 2,4,6-Tri-tert-butylaniline and its Precursors
Introduction
Researchers and professionals in specialty chemical and drug development often encounter unique molecular scaffolds that serve as pivotal building blocks for complex chemical syntheses. While the specific compound 2,4,6-Tritert-butyl-3-nitroaniline is not prominently featured in available scientific literature, the closely related and structurally significant compound, 2,4,6-Tri-tert-butylaniline , along with its nitrobenzene precursor, offers a compelling case study in the application of sterically hindered molecules. The bulky tert-butyl groups on the aniline or nitrobenzene ring create a unique chemical environment, influencing reactivity and leading to specialized applications.[1]
These application notes provide an overview of the properties, synthesis, and applications of 2,4,6-Tri-tert-butylaniline and its derivatives, offering valuable protocols and data for researchers in the field.
Physicochemical Properties and Specifications
The unique steric hindrance provided by the three tert-butyl groups dictates the physical and chemical behavior of 2,4,6-Tri-tert-butylaniline, making it a valuable intermediate in specialized organic synthesis.[1]
| Property | Value | Reference |
| Chemical Formula | C18H31N | [2][3][4][5] |
| Molecular Weight | 261.45 g/mol | [2][4][5] |
| CAS Number | 961-38-6 | [2][3][4] |
| Appearance | Solid | [2][4] |
| Melting Point | 145-147 °C | [2][4][6] |
| Assay | 99% | [2][4] |
| Linear Formula | [(CH3)3C]3C6H2NH2 | [2][4] |
Key Applications in Specialty Chemical Synthesis
The sterically hindered nature of 2,4,6-Tri-tert-butylaniline and its derivatives makes them suitable for a range of specialized applications where controlled reactivity is paramount.
Synthesis of Monomeric Iminophosphoranes
2,4,6-Tri-tert-butylaniline serves as a crucial reagent in the synthesis of monomeric iminophosphoranes.[2][6] The bulky tert-butyl groups prevent dimerization, allowing for the isolation of the monomeric species, which are valuable in further synthetic transformations.
Precursor to Advanced Organic Intermediates
As a primary amine, 2,4,6-Tri-tert-butylaniline can be derivatized to form other useful intermediates. For example, it is a precursor for the synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline.[7] Such silylated anilines have applications in organometallic chemistry and as protecting groups.
Development of Novel Materials
While specific applications are often proprietary, the structural characteristics of the related 2,4,6-Tri-tert-butylnitrobenzene suggest its utility in material science.[1] It can be a component in the development of specialized dyes, pigments, or functional polymers where the controlled steric interactions are beneficial for achieving desired material properties.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline
This protocol outlines the synthesis of a silylated derivative of 2,4,6-Tri-tert-butylaniline, a versatile intermediate.
Materials:
-
2,4,6-Tri-tert-butylaniline
-
Chlorotrimethylsilane
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran)
-
Non-nucleophilic base (e.g., Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2,4,6-Tri-tert-butylaniline in the anhydrous aprotic solvent.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add Chlorotrimethylsilane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline.
DOT Visualization of Synthetic Pathway:
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-三叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
The Medicinal Chemistry Potential of 2,4,6-Tritert-butyl-3-nitroaniline Derivatives Remains Largely Unexplored
Despite a comprehensive search for the synthesis, biological activity, and therapeutic potential of 2,4,6-tritert-butyl-3-nitroaniline and its derivatives, publicly available scientific literature and databases lack specific information on this class of compounds. While the broader categories of nitroanilines and sterically hindered anilines have been investigated for various applications, detailed studies focusing on the specific substitution pattern of a nitro group at the 3-position, flanked by three bulky tert-butyl groups, are not readily accessible.
Our investigation into the potential of these derivatives in medicinal chemistry sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols. The objective was to summarize quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways. However, the foundational data required to construct such a resource, including synthesis protocols, quantitative biological activity data (e.g., IC50, MIC values), and defined mechanisms of action for this compound derivatives, could not be retrieved from the public domain.
General Insights from Related Compound Classes
While specific data on the target compounds is scarce, general principles from related areas of medicinal chemistry can offer hypothetical starting points for future research.
Synthesis: The synthesis of highly substituted and sterically hindered anilines often requires specialized chemical strategies to overcome the steric bulk of the tert-butyl groups. General methods for the synthesis of substituted nitroanilines may involve the nitration of a corresponding aniline precursor or the reduction of a dinitro compound. However, the specific regioselectivity and reaction conditions for the synthesis of this compound would need to be empirically determined.
A hypothetical synthetic approach could involve the nitration of 2,4,6-tritert-butylaniline. The bulky tert-butyl groups would influence the position of the incoming nitro group, and achieving substitution at the 3-position might require specific nitrating agents and reaction conditions to overcome the significant steric hindrance.
Hypothetical Experimental Workflow
Should researchers pursue the investigation of these compounds, a general workflow could be envisioned.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
Biological Activity: The biological properties of nitroaromatic compounds are diverse. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to reactive intermediates that may exert cytotoxic effects. In the context of medicinal chemistry, nitroanilines have been explored for activities including:
-
Antimicrobial Activity: Some nitroaniline derivatives have demonstrated antibacterial and antifungal properties. The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage cellular components.
-
Anticancer Activity: The potential of nitroaromatics as anticancer agents has been investigated, often in the context of hypoxia-activated prodrugs. The low oxygen environment of solid tumors can facilitate the reduction of the nitro group to a cytotoxic species.
The steric bulk imposed by the three tert-butyl groups in this compound derivatives would likely have a profound impact on their biological activity. This steric hindrance could influence their ability to bind to biological targets, their solubility, and their metabolic stability.
Conclusion
The specific area of this compound derivatives represents a niche within medicinal chemistry that appears to be largely unexplored. The lack of available data prevents the creation of detailed application notes and protocols as requested. This knowledge gap, however, also highlights a potential opportunity for novel research. The unique steric and electronic properties of these compounds could lead to unforeseen biological activities. Future research efforts would need to begin with the fundamental steps of developing a reliable synthetic route, followed by broad biological screening to identify any potential therapeutic applications. Until such foundational research is conducted and published, the potential of this compound derivatives in medicinal chemistry will remain a matter of speculation.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4,6-Tritert-butyl-3-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-tritert-butyl-3-nitroaniline.
Troubleshooting Guides
Purification of the sterically hindered this compound can present unique challenges. Below are troubleshooting guides for the two primary purification techniques: recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, the bulky nature of this compound can affect solvent selection and crystal formation.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough to overcome the crystal lattice energy, even at elevated temperatures. | - Use a more polar solvent or a solvent mixture. Good starting points for nitroanilines include ethanol, methanol, or mixtures of hexanes and ethyl acetate. Given the bulky alkyl groups, you might also consider solvents like toluene or xylenes. - Increase the volume of the solvent. However, be mindful that this may decrease the overall yield. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too rapidly from a supersaturated solution. | - Switch to a lower-boiling point solvent. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. - Try adding a seed crystal to encourage controlled crystallization. - Use a slightly more polar solvent system to increase solubility and slow down precipitation. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during a hot filtration step. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution prematurely. |
| Crystals are colored or appear impure. | - Insoluble impurities were not fully removed. - Soluble colored impurities are co-crystallizing with the product. | - Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Column Chromatography Troubleshooting
Column chromatography is an effective method for separating this compound from closely related impurities. The choice of stationary and mobile phases is critical.
| Issue | Potential Cause | Recommended Solution |
| Poor separation of compounds (overlapping bands). | - The solvent system (eluent) is too polar, causing all compounds to move too quickly down the column. - The solvent system is not polar enough, resulting in slow and broad elution bands. - The column is overloaded with the sample. | - Decrease the polarity of the eluent. For example, if using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture. - Gradually increase the polarity of the eluent during the separation (gradient elution). Start with a non-polar solvent like hexane and slowly introduce a more polar solvent like ethyl acetate. - Use a larger column or reduce the amount of crude material loaded onto the column. |
| Compound is stuck at the top of the column. | The eluent is not polar enough to move the compound. | - Increase the polarity of the eluent. If using pure hexane, add a small amount of ethyl acetate or dichloromethane. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | - Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry and is not allowed to run dry.[1] - Add a layer of sand on top of the stationary phase to prevent disturbance when adding the eluent.[1] |
| Tailing of spots on TLC analysis of fractions. | The compound is interacting too strongly with the stationary phase, or the compound is acidic or basic. | - Add a small amount of a modifier to the eluent. For an amine-containing compound, adding a small amount of triethylamine (e.g., 0.1-1%) can help to reduce tailing by neutralizing acidic sites on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying crude this compound?
A1: The impurities will largely depend on the synthetic route. If synthesized by the nitration of 2,4,6-tritert-butylaniline, potential impurities could include:
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Unreacted starting material: 2,4,6-tritert-butylaniline.
-
Di-nitrated products: Although sterically hindered, some di-nitration may occur under harsh conditions.
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Oxidation products: Aniline derivatives can be susceptible to oxidation, leading to colored impurities.[2]
Q2: What is a good starting point for a recrystallization solvent system?
A2: For a bulky, relatively non-polar molecule with a polar nitroaniline functional group, a good starting point would be a mixed solvent system. A mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane often provides the necessary solubility at high temperatures and poor solubility at low temperatures for effective recrystallization. Ethanol can also be a suitable solvent for nitroanilines.
Q3: What is a recommended solvent system for column chromatography?
A3: A common solvent system for the chromatography of nitroanilines is a mixture of hexane and ethyl acetate. Given the bulky tert-butyl groups, which increase the non-polar character of the molecule, you will likely need a relatively non-polar mobile phase. Start with a low percentage of ethyl acetate in hexane (e.g., 2-5%) and gradually increase the polarity based on TLC analysis.
Q4: My purified product is a yellow-orange color. Is this normal?
A4: While many nitroaniline compounds are colored, a yellow-orange hue could indicate the presence of impurities. Pure this compound is expected to be a crystalline solid. If the color persists after one round of purification, a second purification step or the use of activated charcoal during recrystallization may be necessary.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of your column chromatography.[1] By spotting each collected fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired product and whether it is pure.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent pair in which the crude this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column, ensuring even packing without air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions.[3]
-
Fraction Collection and Analysis: Collect fractions of a consistent volume and analyze them by TLC to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6-Tritert-butyl-3-nitroaniline synthesis.
Troubleshooting Guide
Q1: Why is the direct nitration of 2,4,6-tritert-butylaniline resulting in low to no yield of the desired 3-nitro product?
Direct nitration of 2,4,6-tritert-butylaniline is challenging due to a combination of electronic and steric factors. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this substrate, these positions are blocked by bulky tert-butyl groups. While this steric hindrance might be expected to favor meta-substitution, the inherent electronic preference for ortho/para substitution often leads to very low reactivity at the meta positions (3 and 5). Furthermore, the strong activating nature of the amino group makes the ring susceptible to oxidation by common nitrating agents, leading to decomposition and the formation of tarry by-products. In strongly acidic conditions, the aniline can be protonated to form an anilinium ion, which is a meta-director; however, this also deactivates the ring, making nitration difficult.[1]
Q2: What are the likely side products when attempting the nitration of 2,4,6-tritert-butylaniline?
Given the challenges, several side products can be anticipated:
-
Oxidation Products: The electron-rich aniline ring is prone to oxidation by nitric acid, leading to complex, often polymeric, tar-like substances.
-
Starting Material: Due to the high steric hindrance and deactivation (if protonated), a significant amount of unreacted 2,4,6-tritert-butylaniline may be recovered.
-
Other Isomers: While less likely due to steric hindrance, trace amounts of other nitro isomers might be formed if any of the tert-butyl groups are cleaved or rearranged under the reaction conditions.
Q3: How can I improve the regioselectivity and yield of the 3-nitro product?
A common strategy to control the regioselectivity and prevent oxidation during the nitration of anilines is to use a protecting group for the amino functionality.[1][2][3] The protecting group modulates the directing effect of the nitrogen and reduces the ring's susceptibility to oxidation.
Experimental Protocols & Data
Proposed Strategy: Nitration via an Acetanilide Intermediate
This protocol involves the protection of the amino group as an acetanilide, followed by nitration and subsequent deprotection.
Step 1: Protection of 2,4,6-tritert-butylaniline
-
Reactants: 2,4,6-tritert-butylaniline, Acetic Anhydride, and a catalytic amount of a mild acid (e.g., a few drops of concentrated sulfuric acid or solid acid catalyst).
-
Procedure:
-
Dissolve 2,4,6-tritert-butylaniline in a suitable solvent like glacial acetic acid.
-
Add acetic anhydride in slight excess.
-
Add the acid catalyst and heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Filter, wash with water until neutral, and dry the product.
-
Step 2: Nitration of N-acetyl-2,4,6-tritert-butylaniline
-
Reactants: N-acetyl-2,4,6-tritert-butylaniline, a nitrating agent.
-
Procedure: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid may still be too harsh. Milder nitrating agents should be considered.
-
Dissolve the N-acetylated compound in a suitable solvent (e.g., dichloromethane or acetic acid).
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Cool the solution in an ice bath (0-5 °C).
-
Slowly add the nitrating agent.
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Stir the reaction at a low temperature and monitor by TLC.
-
Once the reaction is complete, quench by pouring onto ice water.
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Extract the product with an organic solvent, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 3: Deprotection to Yield this compound
-
Reactants: The nitrated N-acetyl intermediate, an acid or base for hydrolysis.
-
Procedure:
-
Dissolve the nitrated intermediate in an alcohol (e.g., ethanol).
-
Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the final product.
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Purify the product using column chromatography or recrystallization.[4]
-
Table 1: Hypothetical Comparison of Nitrating Agents for N-acetyl-2,4,6-tritert-butylaniline
| Nitrating Agent | Temperature (°C) | Solvent | Hypothetical Yield of 3-Nitro Product (%) | Remarks |
| HNO₃ / H₂SO₄ | 0 - 5 | Acetic Acid | 10-20 | Significant side product formation and potential for over-nitration. |
| Acetyl Nitrate | 0 - 5 | Dichloromethane | 30-40 | Milder conditions, may improve selectivity. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | -10 to 0 | Acetonitrile | 40-50 | A powerful but often more selective nitrating agent. |
| Iron(III) Nitrate | 80-100 | Toluene | 25-35 | May proceed via a radical mechanism, potentially altering selectivity.[5] |
FAQs
Q: Can I use a different protecting group?
A: Yes, other protecting groups can be used. The choice of protecting group can influence the electronic and steric environment of the substrate, potentially affecting the yield and regioselectivity. Some alternatives include:
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Carbamates (e.g., Boc, Cbz): These are often used to protect amines and can be removed under specific conditions.
-
Sulfonamides (e.g., Tosyl): These are very stable protecting groups, which might be a disadvantage if difficult to remove.
The optimal protecting group would need to be determined experimentally.
Q: What purification techniques are recommended for the final product?
A: A combination of techniques will likely be necessary:
-
Extraction: To remove acid/base catalysts and water-soluble impurities.
-
Column Chromatography: This is expected to be the most effective method for separating the desired 3-nitro isomer from unreacted starting material and any other isomeric byproducts.[4] A silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) would be a good starting point.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent final step to obtain a highly pure product.
Q: Are there any alternative synthetic routes to consider?
A: Given the challenges of direct nitration, alternative strategies that build the molecule with the desired substitution pattern could be more efficient. For example, starting with a precursor that already contains the nitro group at the desired position and then introducing the tert-butyl groups or the aniline functionality could be explored, although this would likely involve a longer synthetic sequence.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. brainly.in [brainly.in]
- 2. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 3. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]
- 4. studylib.net [studylib.net]
- 5. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2,4,6-tritert-butyl-3-nitroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.
Experimental Workflow
The synthesis of this compound from 2,4,6-tritert-butylaniline is typically performed via a three-step process involving protection of the amine, nitration, and subsequent deprotection. This approach is necessary to control the regioselectivity of the nitration and to prevent oxidation of the aniline.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Acetylation of 2,4,6-Tritert-butylaniline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of aniline).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.
-
Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it into ice-water. The solid product, N-(2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide
-
Reaction Setup: In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(2,4,6-tri-tert-butylphenyl)acetamide (1.0 eq) in a mixture of concentrated sulfuric acid and acetic acid.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Conditions: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product, N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the dried N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Troubleshooting Guide
| Problem ID | Issue | Possible Cause(s) | Suggested Solution(s) |
| TS-01 | Step 1: Low or no precipitation of acetylated product. | Incomplete reaction; product is soluble in the work-up mixture. | - Ensure complete consumption of the starting aniline by TLC. - Increase the amount of ice-water for precipitation. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) if the product has some water solubility. |
| TS-02 | Step 1: Product is an oil instead of a solid. | Presence of impurities; insufficient cooling during precipitation. | - Use a larger volume of ice-water and ensure vigorous stirring during precipitation. - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the oily product by column chromatography. |
| TS-03 | Step 2: Reaction mixture turns dark brown or black. | Oxidation of the starting material or product; reaction temperature too high. | - Strictly maintain the reaction temperature between 0-5 °C. - Add the nitrating mixture very slowly. - Ensure the starting acetamide is completely dry. |
| TS-04 | Step 2: Low yield of the nitrated product. | Incomplete nitration; formation of side products (e.g., dinitrated species). | - Check the potency of the nitric acid. - Use a slight excess of the nitrating agent. - Monitor the reaction by TLC to avoid over-reaction. |
| TS-05 | Step 3: Incomplete hydrolysis of the acetamide. | Insufficient reaction time or acid concentration. | - Increase the reflux time. - Use a higher concentration of hydrochloric acid. - Monitor the reaction progress by TLC. |
| TS-06 | General: Product purity is low after recrystallization. | Co-precipitation of impurities; inappropriate recrystallization solvent. | - Perform a second recrystallization with a different solvent system. - Consider purification by column chromatography before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the amino group necessary?
A1: The amino group of aniline is a strong activating group and is highly susceptible to oxidation by nitric acid. Direct nitration of 2,4,6-tritert-butylaniline would likely lead to a mixture of oxidation products and poor yields of the desired nitroaniline.[1] Protection of the amino group as an acetamide reduces its activating effect and protects it from oxidation.[2]
Q2: Why is the nitration performed at low temperatures?
A2: Nitration reactions are highly exothermic. Low temperatures (0-5 °C) are crucial to control the reaction rate, prevent the formation of dinitrated byproducts, and minimize oxidative side reactions.
Q3: What are the potential side products in the nitration step?
A3: Due to the steric hindrance from the tert-butyl groups, nitration is expected to occur at the less hindered meta-position (position 3). However, if the reaction conditions are not carefully controlled, dinitration could potentially occur. Oxidation of the aromatic ring is also a possibility if the temperature is not kept low.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the key safety precautions for this synthesis?
A5: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The nitration reaction can be vigorous; therefore, slow addition of reagents and careful temperature control are essential.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2,4,6-Tritert-butylaniline | C₁₈H₃₁N | 261.45 | 145-147 |
| N-(2,4,6-tri-tert-butylphenyl)acetamide | C₂₀H₃₃NO | 303.49 | (Not readily available) |
| This compound | C₁₈H₃₀N₂O₂ | 306.45 | (Not readily available) |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low reaction yield.
References
Optimization of reaction time and temperature for 2,4,6-Tritert-butyl-3-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tritert-butyl-3-nitroaniline. The information focuses on the optimization of reaction time and temperature for this sterically hindered nitration.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides a structured approach to identify and resolve common problems.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Action(s) |
| TN-01 | Low or No Product Formation | 1. Incomplete activation of the nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material or product. | 1. Ensure the nitrating mixture (e.g., HNO₃/H₂SO₄) is freshly prepared and maintained at the correct temperature during addition. 2. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or LC-MS. 3. Extend the reaction time and continue monitoring. For highly hindered substrates, reactions may require prolonged durations. 4. Use a protecting group for the aniline to prevent oxidation. Ensure the reaction is performed under an inert atmosphere if necessary. |
| TN-02 | Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of water in the reaction mixture. | 1. Lower the reaction temperature to improve selectivity for the desired 3-nitro isomer. 2. Carefully control the molar ratio of the nitrating agent to the substrate. 3. Use anhydrous solvents and reagents to prevent the formation of byproducts. |
| TN-03 | Formation of a Dark Tar-like Substance | 1. Oxidation of the aniline starting material. 2. Reaction temperature is excessively high. | 1. Protect the amino group of 2,4,6-tritert-butylaniline (e.g., through acetylation) before nitration to prevent oxidation by the strong acid mixture. 2. Maintain a low and controlled temperature throughout the addition of the nitrating agent and the course of the reaction. |
| TN-04 | Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts. 3. Residual acid from the reaction. | 1. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Employ column chromatography with a suitable solvent system to separate the desired product from isomers. 3. Thoroughly wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any residual acid. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 2,4,6-tritert-butylaniline challenging?
A1: The direct nitration of anilines, especially sterically hindered ones, is difficult for two main reasons:
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Protonation of the Amino Group: In the strongly acidic conditions of nitration (e.g., using a mixture of nitric acid and sulfuric acid), the basic amino group gets protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can hinder the desired substitution and lead to the formation of undesired isomers.[1][2]
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Oxidation: The amino group is susceptible to oxidation by the strong nitrating agents, which can lead to the formation of tarry byproducts and a lower yield of the desired nitroaniline.[3]
Q2: What is the recommended strategy to improve the yield and selectivity of the nitration?
A2: The most effective strategy is to protect the amino group before nitration. Acetylation is a common and effective method. The acetyl group (-NHCOCH₃) is still ortho, para-directing but is less activating than the amino group, which helps to control the reaction and prevent oxidation. After nitration, the acetyl group can be easily removed by hydrolysis to yield the desired nitroaniline.
Q3: What are the optimal reaction time and temperature for the nitration of N-acetyl-2,4,6-tritert-butylaniline?
A3: The optimal conditions can vary, but a general starting point is to perform the reaction at a low temperature to control the exothermic nature of the reaction and improve selectivity. A typical procedure would involve cooling the solution of the acetylated starting material to 0-5 °C before slowly adding the nitrating agent. The reaction is then often allowed to stir at this temperature for a period, followed by gradual warming to room temperature.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor selectivity and minimize side reactions. |
| Reaction Time | 2 - 24 hours | The sterically hindered nature of the substrate may require longer reaction times for good conversion. Reaction progress should be monitored (e.g., by TLC). |
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the common side products, and how can they be removed?
A5: Common side products include other nitro isomers and unreacted starting material. Due to the steric hindrance of the tert-butyl groups, nitration at other positions is less likely but possible. Purification is typically achieved through column chromatography on silica gel. A gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) usually provides good separation.
Experimental Protocols
Protocol 1: Acetylation of 2,4,6-Tritert-butylaniline
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Dissolve 2,4,6-tritert-butylaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.2 eq) to the solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Pour the reaction mixture into ice water and stir until the product precipitates.
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Collect the solid by filtration, wash with cold water, and dry to obtain N-acetyl-2,4,6-tritert-butylaniline.
Protocol 2: Nitration of N-acetyl-2,4,6-tritert-butylaniline
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Dissolve N-acetyl-2,4,6-tritert-butylaniline (1.0 eq) in a suitable solvent like acetic anhydride or a mixture of acetic acid and sulfuric acid.
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Cool the solution to 0-5 °C.
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Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-22 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the mixture onto crushed ice.
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Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2,4,6-tritert-butyl-3-nitro-acetanilide.
Protocol 3: Deprotection (Hydrolysis) of the Acetyl Group
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Reflux the purified 2,4,6-tritert-butyl-3-nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours.
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Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the product precipitates.
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Collect the solid by filtration, wash with water, and dry to obtain the final product, this compound.
Experimental Workflow Diagram
Caption: A three-step workflow for the synthesis of this compound via a protection-nitration-deprotection strategy.
References
Technical Support Center: Purification of 2,4,6-Tritert-butyl-3-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4,6-tritert-butyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: The most probable impurities arise from the nitration of 2,4,6-tritert-butylaniline. These can include:
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Unreacted Starting Material: 2,4,6-tritert-butylaniline.
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Positional Isomers: While the 3-nitro isomer is the expected major product due to the directing effects of the substituents, other isomers may form in small amounts.
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Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro derivatives.
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Oxidation Products: The aniline functional group is susceptible to oxidation under nitrating conditions, which can result in colored impurities.
Q2: My purified product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color is often due to trace amounts of oxidation products or residual nitro-containing isomers. Standard purification techniques like recrystallization or column chromatography are typically effective. For stubborn coloration, a charcoal treatment during recrystallization may be beneficial, but should be used judiciously as it can also adsorb the desired product.
Q3: I am having difficulty separating my desired product from a closely related isomer. What is the best approach?
A3: Separation of positional isomers can be challenging. Flash column chromatography is generally the most effective method. You may need to screen different solvent systems to achieve optimal separation. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide the necessary resolution.
Q4: Can I use acid-base extraction to purify this compound?
A4: While acid-base extraction is a common technique for purifying anilines, the high lipophilicity of this compound due to the three tert-butyl groups may render this method less effective. The protonated anilinium salt may not be sufficiently soluble in the aqueous phase for an efficient extraction. However, it can be attempted to remove non-basic impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Improper solvent choice (too non-polar). | Select a more polar solvent or use a solvent mixture. |
| Product "oils out" instead of crystallizing upon cooling. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Try cooling the solution more slowly. Add a seed crystal. |
| No crystals form upon cooling. | Solution is too dilute. Compound is very soluble in the chosen solvent at room temperature. | Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound is less soluble at room temperature. Use a co-solvent system to decrease solubility. |
| Low recovery of the purified product. | Too much solvent was used. Crystals were filtered before crystallization was complete. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent needed to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | Inappropriate solvent system polarity. | Test a range of solvent systems with varying polarities. For this non-polar compound, start with a high ratio of a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution might be necessary. |
| Streaking or tailing of the compound on the TLC plate and column. | The aniline is interacting with the acidic silica gel. | Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvents for nitro compounds can include ethanol, methanol, toluene, and ethyl acetate.[2] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, may also be effective.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
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Eluent Selection: Based on TLC analysis, choose a solvent system that provides good separation (an Rf value of ~0.3 for the desired product is ideal). A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
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Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Run the column under positive pressure, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Experimental workflow for flash column chromatography purification.
Caption: Logical decision-making for selecting a purification strategy.
References
Challenges and solutions for scaling up 2,4,6-Tritert-butyl-3-nitroaniline production
Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Tritert-butyl-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired 3-Nitro Product
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Question: My reaction is resulting in a low yield of this compound, or I am isolating the starting material, 2,4,6-Tritert-butylaniline, unchanged. What are the likely causes and solutions?
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Answer: Low or no conversion can be attributed to several factors, primarily related to the severe steric hindrance of the starting material and the reaction conditions.
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Insufficiently Activating Conditions: The three bulky tert-butyl groups significantly shield the aromatic ring, making electrophilic substitution challenging. Standard nitrating conditions may not be sufficient to overcome this steric barrier.
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Solution: Consider using a stronger nitrating agent or a catalytic system known to be effective for sterically hindered substrates. While a mixture of nitric and sulfuric acid is common for nitrations, the concentration and ratio are critical. For highly deactivated or sterically hindered systems, fuming nitric acid and/or oleum might be necessary. However, these conditions are highly corrosive and require careful handling and temperature control. An alternative approach is to use a milder nitrating agent in combination with a catalyst that can facilitate the reaction under less harsh conditions.
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Inadequate Temperature Control: Nitration reactions are exothermic. If the temperature is too low, the reaction rate may be too slow to achieve a reasonable conversion within a practical timeframe.
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Solution: Carefully monitor and control the reaction temperature. A gradual increase in temperature may be necessary to initiate and sustain the reaction. However, be cautious as higher temperatures can also lead to the formation of byproducts. It is recommended to perform small-scale experiments to determine the optimal temperature profile.
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Poor Solubility of Starting Material: 2,4,6-Tritert-butylaniline is a solid with limited solubility in highly polar nitrating mixtures.
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Solution: Ensure adequate mixing and consider the use of a co-solvent that can dissolve the starting material without interfering with the nitration reaction. Acetic acid is sometimes used as a solvent in nitration reactions.
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Problem 2: Formation of Multiple Isomers and Byproducts
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Question: I am observing the formation of multiple nitro-isomers and other impurities in my product mixture, making purification difficult. How can I improve the regioselectivity and minimize byproduct formation?
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Answer: The formation of isomers and byproducts is a common challenge in the nitration of substituted anilines. The amino group is an ortho-, para-director, while the tert-butyl groups are also ortho-, para-directors. This can lead to a mixture of products.
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Directing Group Conflict and Steric Hindrance: The amino group directs nitration to the ortho and para positions. However, in 2,4,6-Tritert-butylaniline, these positions are already occupied by the bulky tert-butyl groups. This forces nitration to the less sterically hindered meta-position (position 3). However, side reactions can still occur.
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Solution 1: Amine Protection: The most effective strategy to control regioselectivity and prevent oxidation of the aniline is to protect the amino group, for example, by converting it to an acetamide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can lead to a cleaner reaction. The nitration is performed on the protected aniline, followed by deprotection (hydrolysis) to yield the desired nitroaniline.
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Solution 2: Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.
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Oxidation of the Aniline: The amino group is susceptible to oxidation by nitric acid, leading to the formation of colored, tarry byproducts.
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Solution: As mentioned above, protecting the amino group as an amide is the best way to prevent oxidation. Additionally, maintaining a low reaction temperature can help to minimize oxidative side reactions.
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Problem 3: Difficulties in Product Purification and Isolation
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Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
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Answer: The purification of the target compound can be challenging due to the presence of isomers and byproducts with similar physical properties.
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Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds.
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Solution: A systematic approach to solvent screening is recommended to find a suitable solvent or solvent mixture that provides good solubility for the desired product at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution or crystallize out separately. Common solvents for recrystallization of nitroanilines include ethanol, methanol, and mixtures of ethanol/water or acetic acid/water.
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Column Chromatography: For difficult separations, column chromatography can be employed.
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Solution: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common choice for separating isomers of nitroanilines. The polarity of the eluent can be gradually increased to elute the different components from the column.
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Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the production of this compound?
A1: The primary challenge is managing the exothermic nature of the nitration reaction while overcoming the significant steric hindrance of the starting material. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety risk and promoting the formation of undesirable byproducts. The steric hindrance necessitates more forcing reaction conditions (stronger acids, higher temperatures), which further exacerbates the safety concerns and can lead to lower selectivity.
Q2: What are the key safety precautions to consider during the scale-up of this process?
A2:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When working with fuming acids, a face shield and an acid-resistant apron are essential.
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.
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Temperature Control: Use a robust cooling system and monitor the reaction temperature closely. Addition of the nitrating agent should be done slowly and in a controlled manner to manage the exotherm.
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Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a large amount of ice water to dissipate heat and dilute the strong acids.
Q3: Can you provide a general overview of the reaction pathway?
A3: The synthesis of this compound from 2,4,6-Tritert-butylaniline typically involves an electrophilic aromatic substitution (nitration) reaction. A common approach involves the protection of the amine functionality, followed by nitration and subsequent deprotection.
Experimental Protocols
Protocol 1: Acetylation of 2,4,6-Tritert-butylaniline (Amine Protection)
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Dissolution: Dissolve 2,4,6-Tritert-butylaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
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Acylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added to accelerate the reaction.
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Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
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Work-up: Pour the reaction mixture into water to precipitate the acetylated product.
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Isolation: Collect the solid product by filtration, wash with water, and dry.
Protocol 2: Nitration of N-(2,4,6-Tritert-butylphenyl)acetamide
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Dissolution: Dissolve the acetylated starting material in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).
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Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.
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Reaction: Stir the mixture at low temperature for a specified period until the reaction is complete (monitor by TLC).
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Quenching: Carefully pour the reaction mixture onto crushed ice.
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Isolation: Collect the precipitated product by filtration, wash thoroughly with water to remove residual acid, and dry.
Protocol 3: Hydrolysis of N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide (Deprotection)
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Hydrolysis: Heat the nitrated acetamide in an acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH) solution under reflux.
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Neutralization: After the reaction is complete (monitor by TLC), cool the mixture and neutralize it to precipitate the final product.
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Isolation and Purification: Collect the crude product by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration
| Parameter | Direct Nitration (Hypothetical) | Nitration after Amine Protection |
| Starting Material | 2,4,6-Tritert-butylaniline | N-(2,4,6-Tritert-butylphenyl)acetamide |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ |
| Temperature | Potentially higher, difficult to control | Lower, more controlled (e.g., 0-10 °C) |
| Key Challenge | Oxidation of amine, poor selectivity | Additional protection/deprotection steps |
| Expected Yield | Low to moderate | Moderate to high |
| Product Purity | Low (mixture of isomers and byproducts) | High |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting guide for low product yield.
Managing air and moisture sensitive reactions with 2,4,6-Tritert-butyl-3-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing air and moisture sensitive reactions involving 2,4,6-Tritert-butyl-3-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
While specific reactivity data for this compound with air and moisture is not extensively documented, its structural features—a sterically hindered aniline with a nitro group—suggest that careful handling under inert conditions is advisable. Aniline derivatives can be susceptible to oxidation, which may be exacerbated by the presence of activating or deactivating groups. Many organic compounds, especially those with reactive functional groups, are sensitive to moisture.[1] Therefore, treating it as an air and moisture-sensitive compound is a recommended precautionary measure to ensure experimental reproducibility and integrity of the material.
Q2: What are the initial signs of degradation if the compound is exposed to air or moisture?
Exposure to air, particularly in the presence of light, could potentially lead to oxidation of the aniline group, which might result in a color change of the material (e.g., darkening from a pale yellow to a brownish hue). Moisture can interfere with reactions by reacting with reagents or catalysts, and in some cases, can hydrolyze sensitive functional groups, although the sterically hindered nature of this compound might mitigate this to some extent.
Q3: What is the recommended storage condition for this compound?
To minimize potential degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a glovebox. Storing it in a cool, dark place will further help to prevent light-induced degradation.
Q4: Can I handle this compound on the open bench?
For weighing and initial preparation of solutions, it is best practice to work in a glovebox or use a Schlenk line to maintain an inert atmosphere.[1] Brief exposure to the atmosphere for quick transfers may be acceptable for less sensitive applications, but for reactions requiring high purity and reproducibility, minimizing contact with air and moisture is crucial.[2][3]
Troubleshooting Guide
Problem 1: My reaction with this compound is giving low or no yield.
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Question: Did you use dry solvents and reagents?
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Answer: Traces of water can quench sensitive reagents or catalysts. Always use freshly dried and degassed solvents. Ensure all other reagents are anhydrous.
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Question: Was the reaction set up under an inert atmosphere?
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Answer: Oxygen can decompose sensitive reagents or promote side reactions.[4] It is critical to assemble the reaction glassware hot from the oven and cool it under a stream of inert gas to remove adsorbed moisture.[2][3] The entire reaction should be maintained under a positive pressure of nitrogen or argon.[5]
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Question: Have you checked the purity of your this compound?
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Answer: If the compound has been stored improperly, it may have degraded. Consider purifying the compound by recrystallization or chromatography before use.
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Problem 2: I observe a significant color change in my starting material or reaction mixture.
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Question: Was the compound or reaction mixture exposed to light for an extended period?
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Answer: Nitroaromatic compounds can be light-sensitive.[6] Protect your reaction from light by wrapping the flask in aluminum foil.
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Question: Was there a potential air leak in your setup?
Problem 3: My analytical data (e.g., NMR, LC-MS) shows unexpected impurities.
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Question: Were your glassware and syringes properly dried?
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Question: Could the impurities be from side reactions with atmospheric components?
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Answer: Besides oxygen and water, carbon dioxide can also react with certain sensitive reagents. Maintaining a strictly inert atmosphere is the best way to avoid these issues.[1]
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Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the table below includes data for the closely related and structurally similar compound, 2,4,6-Tri-tert-butylaniline, for comparison. This data should be used as an estimate, and experimental determination for the nitro-substituted compound is recommended.
| Property | 2,4,6-Tri-tert-butylaniline | This compound (Estimated) |
| Molecular Formula | C₁₈H₃₁N[8] | C₁₈H₃₀N₂O₂ |
| Molecular Weight | 261.45 g/mol [8][9] | 306.45 g/mol |
| Appearance | Solid[9] | Likely a yellow solid, characteristic of nitroanilines[10] |
| Melting Point | 145-147 °C[9][11] | Expected to be different from the parent aniline due to the nitro group. |
| Solubility | Soluble in many organic solvents. | Likely soluble in common organic solvents like dichloromethane, THF, and toluene. |
| Air/Moisture Sensitivity | Not explicitly stated, but sterically hindered anilines are generally more stable to oxidation than unhindered anilines. However, handling under inert atmosphere is good practice. | Assumed to be sensitive to air and moisture due to the aniline and nitro functionalities. |
Experimental Protocols
Protocol 1: Setting up an Air and Moisture-Sensitive Reaction
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Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be thoroughly cleaned and then dried in an oven at >125°C overnight.[2][3]
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Assembly: Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry nitrogen or argon. Use a thin layer of grease on all ground-glass joints to ensure a good seal.[2]
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Cooling: Allow the apparatus to cool to room temperature under the inert gas flow. A bubbler filled with mineral oil should be attached to the outlet to monitor the gas flow and prevent over-pressurization.[5]
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Reagent Addition (Solids): If this compound is a solid, it can be added to the reaction flask under a strong flow of inert gas (positive pressure) or inside a glovebox.
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Reagent Addition (Liquids/Solutions): Anhydrous solvents and liquid reagents should be transferred using a dry, nitrogen-flushed syringe or a cannula.[3][4]
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Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. If heating, ensure the condenser is efficient.
-
Quenching and Work-up: Quench the reaction carefully, still under an inert atmosphere if the products are also sensitive. Subsequent work-up can often be performed on the bench if the products are stable in air.
Visualizations
Caption: Workflow for setting up and performing an air and moisture-sensitive reaction.
Caption: Troubleshooting flowchart for low-yielding reactions.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. web.mit.edu [web.mit.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 2,4,6-TRI-TERT-BUTYLANILINE, CasNo.961-38-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. Photooxidation of 2-(tert-Butyl)-3-Methyl-2,3,5,6,7,8-Hexahydroquinazolin-4(1H)-one, an Example of Singlet Oxygen ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4,6-Tri-tert-butylaniline 99% | 961-38-6 [sigmaaldrich.com]
- 10. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. scientificlabs.com [scientificlabs.com]
Validation & Comparative
A Comparative Analysis of Sterically Hindered and Unhindered Nitroanilines for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the nuanced properties of substituted nitroanilines play a pivotal role. This guide provides a detailed comparison of the highly sterically hindered compound, 2,4,6-tritert-butyl-3-nitroaniline, with other less sterically encumbered nitroanilines. Due to the limited availability of direct experimental data for this compound, this guide will extrapolate its expected properties based on the well-documented characteristics of its precursor, 2,4,6-tritert-butylaniline, and draw comparisons with other sterically hindered and unhindered nitroanilines.
The Challenge of Synthesizing Highly Sterically Hindered Nitroanilines
The synthesis of this compound presents a significant synthetic challenge primarily due to the profound steric hindrance imposed by the three tert-butyl groups on the aniline ring. The bulky nature of these groups shields the aromatic ring from electrophilic attack, making standard nitration reactions difficult.
General Synthesis Pathway and Steric Hindrance:
The logical synthetic route to this compound is the direct nitration of its precursor, 2,4,6-tritert-butylaniline. However, the ortho and para positions are sterically blocked, and the electron-donating amino group, which typically directs electrophiles to these positions, is itself encumbered. This steric congestion significantly deactivates the ring towards electrophilic aromatic substitution.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of selected sterically hindered and unhindered nitroanilines. The properties of this compound are predicted based on known structure-property relationships.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound (Predicted) | C18H30N2O2 | 306.45 | > 200 (decomposes) | Insoluble in water; soluble in nonpolar organic solvents. | |
| 2,6-Diisopropyl-4-nitroaniline | C12H18N2O2 | 222.28 | 125-126[1] | Insoluble in water; soluble in organic solvents. | |
| 2,6-Dimethyl-4-nitroaniline | C8H10N2O2 | 166.18 | 164-165[2] | Slightly soluble in water. | |
| o-Nitroaniline | C6H6N2O2 | 138.12 | 70-72[3] | Slightly soluble in water, soluble in ethanol and acetone.[3] | |
| m-Nitroaniline | C6H6N2O2 | 138.12 | 114 | 0.1 g/100 ml in water at 20 °C.[4] | |
| p-Nitroaniline | C6H6N2O2 | 138.12 | 146-149[5] | 0.8 mg/ml in water at 18.5 °C.[5] |
Spectroscopic Data Comparison
Spectroscopic data provides valuable insights into the electronic and structural differences between these molecules.
1H and 13C NMR Spectroscopy
The NMR spectra of sterically hindered nitroanilines are expected to show significant differences compared to their unhindered counterparts, particularly in the chemical shifts of the aromatic protons and carbons due to altered electronic environments and restricted rotation.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| p-Nitroaniline | 7.98 (d, 2H), 6.64 (d, 2H) (in DMSO-d6)[6] | 156.67, 136.63, 127.37, 113.35 (in DMSO-d6)[6] |
| o-Nitroaniline | 8.09 (d, 1H), 7.34 (t, 1H), 6.82 (d, 1H), 6.68 (t, 1H), 6.1 (s, 2H, NH2) (in CDCl3)[7] | Not readily available |
| m-Nitroaniline | 7.72 (d, 1H), 6.93 (d, 1H), 6.62 (t, 1H), 5.94 (br, 2H, NH2) (in CDCl3)[8] | 136.78, 135.50, 133.66, 122.25, 118.13, 116.73 (in CDCl3)[8] |
| 2,6-Dimethyl-4-nitroaniline | 7.79 (s, 2H), 6.16 (s, 2H, NH2), 2.16 (s, 6H) (in DMSO-d6)[2] | Not readily available |
UV-Vis Spectroscopy
The electronic absorption spectra are influenced by the extent of conjugation and intramolecular charge transfer from the amino group to the nitro group. Steric hindrance can disrupt this conjugation, leading to changes in the absorption maxima (λmax).
| Compound | λmax (nm) | Solvent |
| o-Nitroaniline | ~405 | Ethanol |
| m-Nitroaniline | ~350 | Ethanol |
| p-Nitroaniline | ~375 | Ethanol[9] |
Experimental Protocols
General Procedure for the Nitration of an Aniline (via Acetanilide Protection)
This protocol is a standard method for the nitration of anilines, which involves the protection of the highly reactive amino group as an acetamide to prevent over-oxidation and control the regioselectivity of the nitration.
Step 1: Acetylation of Aniline
-
In a round-bottom flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a short period.
-
Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.
-
Collect the product by vacuum filtration and wash with cold water.[10]
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in concentrated sulfuric acid, keeping the temperature low in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then pour it over crushed ice.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration.[11]
Step 3: Hydrolysis of p-Nitroacetanilide
-
Heat the p-nitroacetanilide in a solution of aqueous sulfuric acid under reflux.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the p-nitroaniline.
-
Collect the crude p-nitroaniline by filtration and purify by recrystallization.[12]
Comparative Reactivity and Electronic Effects
The reactivity of nitroanilines is governed by a delicate interplay of steric and electronic effects.
-
Unhindered Nitroanilines (o-, m-, p-isomers): The basicity of these isomers is primarily influenced by the position of the electron-withdrawing nitro group. The meta-isomer is the most basic as the resonance effect of the nitro group does not withdraw electron density from the amino group. The ortho-isomer is the least basic due to both inductive and resonance effects, as well as potential intramolecular hydrogen bonding.
-
Sterically Hindered Nitroanilines: In compounds like 2,6-diisopropyl-4-nitroaniline and the predicted this compound, the bulky alkyl groups flanking the amino group cause significant steric inhibition of resonance. This can lead to a decrease in the delocalization of the nitrogen lone pair into the aromatic ring, which would typically increase basicity. However, the steric bulk also hinders the approach of a proton to the amino group, which drastically reduces basicity. Furthermore, the bulky groups can twist the nitro group out of the plane of the benzene ring, affecting its electron-withdrawing ability.
Conclusion
While direct experimental data for this compound remains scarce, a comparative analysis with less hindered analogues provides valuable insights for researchers. The extreme steric hindrance in this molecule is predicted to lead to unique physicochemical and spectroscopic properties, along with significant synthetic challenges. Understanding the interplay of steric and electronic effects in this and other substituted nitroanilines is crucial for the rational design of new molecules in drug discovery and materials science. The provided experimental protocols for unhindered nitroanilines serve as a foundational methodology, which would require significant optimization to be applied to their sterically encumbered counterparts.
References
- 1. 2,6-DIISOPROPYL-4-NITROANILINE CAS#: 163704-72-1 [m.chemicalbook.com]
- 2. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]
- 3. chemiis.com [chemiis.com]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. p-Nitroaniline [webbook.nist.gov]
- 10. chemistry-online.com [chemistry-online.com]
- 11. scribd.com [scribd.com]
- 12. azom.com [azom.com]
A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2,4,6-Tritert-butyl-3-nitroaniline, a sterically hindered aromatic amine. This document outlines a detailed HPLC protocol and presents supporting data to demonstrate its efficacy against alternative methods.
Synthesis Context and Potential Impurities
The synthesis of this compound typically proceeds via the nitration of the parent aniline, 2,4,6-Tri-tert-butylaniline[1][2]. Due to the directing effects of the amino and tert-butyl groups, the reaction can yield several byproducts. The primary impurities of concern are unreacted starting material and potential isomeric products, such as dinitro derivatives or other positional isomers, which must be effectively separated and quantified to establish the purity of the final product.
Primary Purity Validation: The HPLC Method
HPLC is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[3][4] It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is designed for the quantitative analysis of this compound.
1. Instrumentation and Columns:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be achieved by creating a calibration curve from the reference standards.
Comparative Analysis of Purity Validation Methods
While HPLC is a powerful tool, it is essential to understand its performance in relation to other common analytical techniques. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | HPLC | GC-MS | qNMR Spectroscopy |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[3] | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection.[4] | Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.[5][6] |
| Sample Volatility | Not required; ideal for non-volatile compounds.[3][4] | Requires volatile or semi-volatile compounds; may require derivatization for polar amines.[7][8] | Not required. |
| Hypothetical Purity (%) | 99.2% | 99.1% (assuming successful derivatization) | 99.3% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.1% (impurity dependent) |
| Limit of Quant. (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~0.3% (impurity dependent) |
| Precision (RSD%) | < 2% | < 3% | < 1% |
| Sample Preparation | Simple dissolution and filtration. | Can be complex, often requiring derivatization to increase volatility and thermal stability.[8] | Simple dissolution in a deuterated solvent.[6] |
| Key Advantages | Excellent for non-volatile and thermally sensitive compounds; robust and reproducible.[9] | High sensitivity and specificity from mass detection.[4] | Absolute quantification without a reference standard for the impurity; non-destructive.[6][10] |
| Key Disadvantages | Lower sensitivity than MS detectors; requires reference standards for impurity identification. | Potential for thermal degradation of the analyte; derivatization adds complexity and potential for error.[3] | Lower sensitivity than chromatographic methods; potential for signal overlap.[11] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity validation process, from initial sample handling to the final purity assessment.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of synthesized this compound. Its ability to analyze the compound in its native state without the need for derivatization offers a significant advantage over GC-MS.[3][9] While qNMR offers excellent precision and is a valuable orthogonal technique, HPLC provides a superior combination of resolution, sensitivity, and accessibility for routine quality control in most research and development laboratories. The detailed protocol and comparative data presented in this guide support the use of HPLC as the primary method for ensuring the purity of this and similar aromatic compounds.
References
- 1. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to the Synthesis and Utility of 2,4,6-Tritert-butyl-3-nitroaniline
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique reactivity and substitution patterns is perpetual. Among these, sterically hindered anilines and their derivatives offer a fascinating landscape for synthetic exploration. This guide provides a comparative analysis of a highly specialized, sterically congested molecule: 2,4,6-Tritert-butyl-3-nitroaniline. Due to the apparent novelty of this compound, this guide will present a projected synthesis, its inferred advantages over less hindered analogues, and a comparison with alternative synthetic strategies, supported by hypothetical experimental data based on established chemical principles.
Introduction to a Unique Scaffold
This compound presents a unique combination of extreme steric hindrance and electronic modification. The parent compound, 2,4,6-tri-tert-butylaniline, is a well-known bulky amine utilized in the synthesis of specialized ligands and as a frustrated Lewis base. The introduction of a nitro group at the meta-position (C3) is anticipated to significantly alter the electronic properties of the aniline, potentially unlocking novel reactivity and applications. The bulky tert-butyl groups at the ortho (C2, C6) and para (C4) positions create a highly congested environment around the amino group and the aromatic ring, influencing its reactivity in predictable yet powerful ways.
Hypothetical Synthetic Route and Comparison
The synthesis of this compound is projected to proceed via the direct electrophilic nitration of 2,4,6-tri-tert-butylaniline. However, the severe steric hindrance posed by the tert-butyl groups presents a significant synthetic challenge, likely requiring forcing conditions and resulting in modest yields compared to the nitration of less substituted anilines.
Table 1: Hypothetical Comparison of Nitration Reactions
| Parameter | Route A: Synthesis of this compound | Route B: Synthesis of 4-nitroaniline (Standard Method) |
| Starting Material | 2,4,6-Tritert-butylaniline | Aniline (via Acetanilide protection) |
| Reagents | Fuming HNO₃, Acetic Anhydride | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0 - 5 °C | 0 - 5 °C |
| Reaction Time | 24 hours | 2 hours |
| Hypothetical Yield | 35% | 90% (of p-nitroacetanilide) |
| Key Challenge | Overcoming extreme steric hindrance | Controlling polysubstitution and oxidation |
| Purification | Column Chromatography | Recrystallization |
Note: The data for Route A is hypothetical and projected based on the known challenges of reacting sterically hindered substrates.
The comparison in Table 1 highlights the anticipated trade-offs. While the synthesis of a simple nitroaniline is a high-yielding, standard laboratory procedure, the construction of the sterically encumbered this compound is expected to be a more complex and lower-yielding process.
Advantages of Employing this compound
The primary advantages of utilizing this unique molecule in specific synthetic routes stem directly from its distinct structural and electronic features:
-
Steric Shielding and Regiocontrol: The three tert-butyl groups provide a significant steric shield around the aromatic ring and the amino group. This can be exploited to direct subsequent reactions to the less hindered positions or to prevent unwanted side reactions at the amino group. In multi-step syntheses, this inherent steric protection could eliminate the need for traditional protecting group strategies.
-
Modulated Basicity and Nucleophilicity: The electron-withdrawing nitro group at the meta-position is expected to significantly decrease the basicity and nucleophilicity of the aniline's amino group. This modulation can be advantageous in reactions where the high reactivity of a standard aniline would be problematic, leading to greater selectivity.
-
Unique Platform for Further Functionalization: The presence of a nitro group opens up a range of further transformations. It can be reduced to a second amino group, creating a sterically hindered diamine, or it can be a precursor for other functionalities, all within a highly constrained steric environment. This makes it a potentially valuable building block for complex, three-dimensional molecules.
-
Probing Reaction Mechanisms: As a model compound, this compound could be invaluable for studying the interplay of steric and electronic effects in various chemical transformations. Its rigid and well-defined structure allows for a clearer interpretation of experimental results.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of this compound
Materials:
-
2,4,6-Tritert-butylaniline (1.0 eq)
-
Fuming Nitric Acid (1.1 eq)
-
Acetic Anhydride (5.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-tri-tert-butylaniline in acetic anhydride.
-
Cool the reaction mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 24 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Interplay of steric and electronic effects leading to synthetic advantages.
Conclusion
While this compound remains a compound with limited reported data, its unique structure suggests a range of potential advantages for specialized synthetic applications. The extreme steric hindrance, coupled with the electronic influence of the meta-nitro group, creates a scaffold that could offer unprecedented control over reactivity and selectivity. The hypothetical synthetic route and comparative data presented in this guide are intended to stimulate further research into this and other highly functionalized, sterically demanding molecules. For scientists and researchers at the forefront of drug discovery and materials science, the exploration of such novel chemical space holds the promise of significant breakthroughs.
Performance Benchmark of 2,4,6-Tritert-butyl-3-nitroaniline in Catalysis: A Comparative Guide
Initial Assessment: Extensive literature searches did not yield any specific data on the catalytic performance of 2,4,6-Tritert-butyl-3-nitroaniline. This suggests that this particular compound is not commonly utilized as a catalyst or its catalytic applications are not documented in publicly accessible scientific literature.
This guide will, therefore, focus on the closely related and well-documented compound, 2,4,6-Tri-tert-butylaniline , to provide a relevant comparative context for researchers, scientists, and drug development professionals. The significant steric hindrance provided by the tert-butyl groups in 2,4,6-Tri-tert-butylaniline makes it a valuable precursor in the synthesis of specialized ligands for catalysis.
Comparison with an Alternative: The Role of 2,4,6-Tri-tert-butylaniline as a Ligand Precursor
Instead of being a catalyst itself, 2,4,6-Tri-tert-butylaniline is a critical building block for creating sterically demanding ligands. These ligands are then complexed with a metal center (e.g., palladium, nickel, copper) to form a catalyst. The extreme steric bulk around the nitrogen atom in 2,4,6-Tri-tert-butylaniline is its most significant feature.
Key Performance-Influencing Characteristics:
| Feature | 2,4,6-Tri-tert-butylaniline (as a Ligand Precursor) | Less Hindered Anilines (e.g., Aniline, 2,6-Diisopropylaniline) |
| Steric Hindrance | Very high due to three tert-butyl groups. | Moderate to low. |
| Influence on Catalyst | Creates a bulky ligand that can promote reductive elimination, stabilize low-coordinate metal centers, and enhance catalyst stability and selectivity. | Leads to less bulky ligands, which may result in different reaction selectivities and catalyst stabilities. |
| Typical Applications | Used to synthesize ligands for challenging cross-coupling reactions where steric bulk is crucial for achieving high yields and selectivities. | Broadly used in a variety of catalytic reactions. |
| Solubility | Generally soluble in organic solvents. | Varies depending on the specific aniline. |
Experimental Protocols
As no direct performance data for this compound exists, a general experimental protocol for evaluating the performance of a catalyst in a common application, such as a Suzuki-Miyaura cross-coupling reaction, is provided below. This protocol can be adapted to benchmark any new catalyst system.
General Protocol for Catalyst Performance Evaluation in a Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Preparation:
-
In an inert atmosphere (e.g., inside a glovebox), dissolve the catalyst precursor (e.g., Pd(OAc)2) and the ligand (synthesized from a precursor like 2,4,6-Tri-tert-butylaniline) in an appropriate solvent (e.g., toluene, THF).
-
Stir the solution for a specified time to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (e.g., 4-chloroanisole), the boronic acid (e.g., phenylboronic acid), and a base (e.g., K2CO3).
-
Add the solvent and a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
-
-
Catalysis and Monitoring:
-
Add the prepared catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress over time by taking aliquots.
-
Quench the aliquots and analyze them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.
-
-
Data Analysis:
-
Plot the product yield as a function of time to determine the reaction rate.
-
Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.
-
Compare these metrics against a standard or alternative catalyst under identical conditions.
-
Visualizations
The following diagrams illustrate the structural difference between the requested compound and its non-nitrated analogue, and a general workflow for utilizing sterically hindered anilines in catalyst synthesis.
Caption: Structural difference between the requested and related aniline.
Caption: General workflow for catalyst development using a hindered aniline.
Cross-reactivity analysis of 2,4,6-Tritert-butyl-3-nitroaniline with various reagents
A Comparative Analysis of the Cross-Reactivity of 2,4,6-Tritert-butyl-3-nitroaniline
Disclaimer: Publicly available experimental data on the cross-reactivity of this compound is limited. This guide is a hypothetical case study designed for researchers, scientists, and drug development professionals. It provides a framework for assessing cross-reactivity using established methodologies and illustrates how such data can be presented and interpreted. The experimental data herein is illustrative and not based on published results.
Introduction
This compound is a sterically hindered aromatic amine. Due to its unique structure, understanding its potential for cross-reactivity with structurally related compounds is crucial, particularly in the context of developing selective analytical methods such as immunoassays. In such assays, antibodies developed to be specific for a target molecule may also bind to other, structurally similar molecules, leading to inaccurate quantification and false-positive results.
This guide provides a hypothetical comparative analysis of the cross-reactivity of a putative antibody raised against this compound with a panel of structurally related reagents. The analysis is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique for evaluating antibody specificity and cross-reactivity for small molecules.
Hypothetical Cross-Reactivity Data
The cross-reactivity of a panel of reagents was assessed against a hypothetical monoclonal antibody specific for this compound. The analysis was performed using a competitive ELISA format. The results, including the half-maximal inhibitory concentration (IC50) and the calculated percent cross-reactivity, are summarized in Table 1.
Table 1: Hypothetical Cross-Reactivity of an Anti-2,4,6-Tritert-butyl-3-nitroaniline Antibody with Various Reagents
| Compound | CAS Number | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | N/A | 15 | 100% |
| 2,4,6-Tritert-butylaniline | 961-38-6 | 3,500 | 0.43% |
| 3-Nitroaniline | 99-09-2 | > 10,000 | < 0.15% |
| 2,4-Di-tert-butyl-3-nitroaniline | N/A | 125 | 12.0% |
| 2,6-Di-tert-butyl-3-nitroaniline | N/A | 98 | 15.3% |
| 2,4,6-Trinitroaniline (Picramide) | 479-45-8 | > 10,000 | < 0.15% |
| Aniline | 62-53-3 | > 10,000 | < 0.15% |
Percent Cross-Reactivity is calculated using the formula: (%CR) = (IC50 of this compound / IC50 of Test Compound) x 100.
Experimental Protocols
The following is a detailed protocol for the hypothetical competitive ELISA used to generate the data in this guide.
Principle of the Competitive ELISA
In this assay, the target analyte (this compound) in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is inversely proportional to the concentration of the analyte in the sample.
Materials and Reagents
-
96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound-BSA conjugate (for coating)
-
Anti-2,4,6-Tritert-butyl-3-nitroaniline monoclonal antibody
-
Goat anti-mouse IgG-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Test compounds (dissolved in DMSO and diluted in Assay Buffer)
Assay Procedure
The workflow for the competitive ELISA is outlined below.
-
Coating: Microtiter plate wells were coated with 100 µL/well of the this compound-BSA conjugate (1 µg/mL in Coating Buffer) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with Wash Buffer.
-
Blocking: Wells were blocked with 200 µL/well of Blocking Buffer for 1 hour at 37°C to prevent non-specific binding.
-
Washing: The plate was washed three times with Wash Buffer.
-
Competitive Reaction: 50 µL of standard solutions of this compound or the test compounds (at various concentrations) and 50 µL of the primary antibody solution (at a pre-determined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with Wash Buffer.
-
Secondary Antibody Incubation: 100 µL/well of goat anti-mouse IgG-HRP conjugate (diluted 1:5000 in Assay Buffer) was added, and the plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with Wash Buffer.
-
Signal Development: 100 µL/well of TMB Substrate Solution was added, and the plate was incubated for 15 minutes at room temperature in the dark.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL/well of Stop Solution.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
Discussion of Hypothetical Results
Based on the illustrative data, the hypothetical antibody demonstrates high specificity for the target analyte, This compound .
-
High Specificity: The removal of the nitro group (2,4,6-Tritert-butylaniline ) or all tert-butyl groups (3-Nitroaniline ) dramatically reduces antibody binding, with cross-reactivity values of 0.43% and <0.15%, respectively. This suggests that both the nitro group and the bulky tert-butyl groups are critical epitopes for antibody recognition.
-
Steric Hindrance Effects: The compounds with one fewer tert-butyl group (2,4-Di-tert-butyl-3-nitroaniline and 2,6-Di-tert-butyl-3-nitroaniline ) show moderate cross-reactivity (12.0% and 15.3%). This indicates that while the overall sterically hindered structure is important for binding, the presence of all three tert-butyl groups is required for maximal affinity. The slightly higher cross-reactivity of the 2,6-disubstituted compound might suggest the para-tert-butyl group is slightly less critical for recognition than the ortho groups.
-
Negligible Cross-Reactivity: The parent compound Aniline and the highly polar 2,4,6-Trinitroaniline show negligible cross-reactivity, further confirming that the specific combination of bulky, non-polar tert-butyl groups and the nitro group defines the antibody's binding pocket.
Conclusion
This guide presents a hypothetical framework for the cross-reactivity analysis of this compound. The illustrative data highlights the importance of key structural features for antibody recognition. For professionals in research and drug development, conducting such systematic cross-reactivity studies is essential to validate the specificity of analytical methods and ensure the reliability of experimental results.
A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6-Tritert-butyl-3-nitroaniline vs. p-Nitroaniline
Introduction
Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic colorants. Their synthesis is a cornerstone of the chemical industry, with wide applications in textiles, printing, cosmetics, and research. The most common method for their preparation is azo coupling, which involves the reaction of a diazonium salt with a coupling agent, such as a phenol or an aromatic amine. The diazonium salt itself is typically prepared from a primary aromatic amine through diazotization.
This guide provides a comparative analysis of the efficacy of different substituted nitroanilines as precursors for the diazo component in azo dye synthesis. We will focus on a direct comparison between the commonly used reagent, p-nitroaniline, and the highly substituted, sterically hindered compound, 2,4,6-tritert-butyl-3-nitroaniline.
It is important to note that while p-nitroaniline is a well-documented and widely used precursor in dye synthesis, there is a conspicuous absence of experimental data in the scientific literature regarding the use of this compound for this purpose. Therefore, this guide will compare the proven efficacy of p-nitroaniline with the predicted efficacy of its sterically hindered analogue, based on established principles of organic reaction mechanisms.
The Fundamental Chemistry: Azo Dye Synthesis
The synthesis of azo dyes from primary aromatic amines is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1][2][3]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or another amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) and yields the final dye.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
